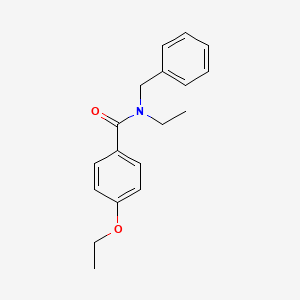

![molecular formula C18H29N5O2 B5603264 3,4,4-trimethyl-1-{[4-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]carbonyl}pyrrolidin-3-ol](/img/structure/B5603264.png)

3,4,4-trimethyl-1-{[4-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]carbonyl}pyrrolidin-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves strategic functionalization to enhance biological activity. A notable method involves the construction of the pyrimidine core via cyclization reactions, followed by substituent additions at strategic positions to modulate the compound's properties (Mohamed et al., 2011). Another approach utilized nucleophilic substitution reactions to introduce piperazine moieties, aiming at generating compounds with improved pharmacological profiles (Mishriky & Moustafa, 2013).

Molecular Structure Analysis

The molecular structure of this compound, characterized by its pyrimidine, piperazine, and pyrrolidin-3-ol components, plays a crucial role in its binding affinity and selectivity towards biological targets. Molecular modeling studies have provided insights into how the central pyrimidine ring serves as a scaffold for dual inhibitors targeting cholinesterase and amyloid-β (Aβ)-aggregation, indicating its potential in addressing multiple pathological routes in Alzheimer's disease (Mohamed et al., 2011).

Chemical Reactions and Properties

Compounds with this core structure have been engaged in various chemical reactions, including nucleophilic substitution, to introduce additional functional groups. These reactions are pivotal for modifying the compound's chemical properties and enhancing its biological efficacy. For example, reactions involving piperazine derivatives have yielded compounds with promising anticonvulsant and anti-anoxic activities, suggesting the versatility of this chemical framework (Obniska et al., 2005).

Physical Properties Analysis

The physical properties of this compound, including solubility, melting point, and stability, are influenced by its structural components. The presence of multiple functional groups can impact its solubility in various solvents, which is critical for its application in different therapeutic formulations. The synthesis and structural elucidation of similar compounds provide valuable insights into understanding the physical characteristics that govern their behavior in biological systems (Khashi et al., 2015).

Applications De Recherche Scientifique

Histamine H4 Receptor Ligands Development

Research has shown the synthesis and optimization of 2-aminopyrimidine derivatives as ligands for the histamine H4 receptor (H4R), indicating potential anti-inflammatory and antinociceptive activities. These compounds, including variations of the pyrimidine moiety and methylpiperazine substitutions, highlight the compound's role in developing H4R antagonists with implications in pain management (Altenbach et al., 2008).

Cholinesterase and Aβ-Aggregation Inhibitors

Another study focused on the design, synthesis, and structure-activity relationship (SAR) of 2,4-disubstituted pyrimidine derivatives. These compounds exhibited dual cholinesterase and amyloid-β (Aβ)-aggregation inhibitory activities, positioning them as potential therapeutic agents against Alzheimer's disease (Mohamed et al., 2011).

Anti-anoxic Activity

Novel 4-(3-nitrophenyl)pyrimidine derivatives were synthesized and evaluated for their anti-anoxic (AA) activity, offering insights into the development of cerebral protective agents. This research underscores the potential therapeutic applications of pyrimidine derivatives in conditions associated with oxygen deprivation (Kuno et al., 1993).

Anticancer and Anti-inflammatory Agents

A study on pyrazolopyrimidines derivatives revealed their anticancer and anti-5-lipoxygenase activities, further expanding the compound's utility in medical research. These findings highlight the compound's potential in developing novel therapeutic strategies against cancer and inflammation-related disorders (Rahmouni et al., 2016).

Antimicrobial Activity

Derivatives of pyrimidine, such as those synthesized through various chemical reactions, have shown significant antimicrobial activity. This research opens avenues for the compound's application in combating bacterial infections, further emphasizing its versatility in drug development (Rahmouni et al., 2013).

Propriétés

IUPAC Name |

(3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl)-[4-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N5O2/c1-13-14(15(24)23-11-17(2,3)18(4,25)12-23)10-19-16(20-13)22-8-6-21(5)7-9-22/h10,25H,6-9,11-12H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRPJYFCVWXDXNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)N2CC(C(C2)(C)O)(C)C)N3CCN(CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-hydroxyethyl)-9-[2-(methylthio)pyrimidin-4-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5603192.png)

![7-methyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5603194.png)

![N-[(benzylamino)carbonothioyl]-4-nitrobenzamide](/img/structure/B5603200.png)

![N-(3-chlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5603213.png)

![2-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B5603224.png)

![2-(benzylthio)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5603240.png)

![4-({4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-1-piperazinyl}carbonyl)morpholine](/img/structure/B5603255.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide hydrochloride](/img/structure/B5603280.png)

![2-amino-4-[(3,3-dimethyl-2-oxobutyl)thio]-6-(methylthio)-5-pyrimidinecarbonitrile](/img/structure/B5603282.png)

![3-methyl-6-{4-[(4-methyl-1-piperidinyl)carbonyl]phenoxy}pyridazine](/img/structure/B5603283.png)

![1-[(4-bromobenzyl)oxy]-6-nitro-1H-1,2,3-benzotriazole](/img/structure/B5603288.png)